molecular formula C22H26N2O4 B2441337 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea CAS No. 2034345-59-8

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea

Cat. No. B2441337
CAS RN: 2034345-59-8
M. Wt: 382.46
InChI Key: UEAFZGFNZLFLTH-UHFFFAOYSA-N
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Description

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea, also known as BPU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Inhibitory Activities

  • 5-Lipoxygenase Inhibitory Activities : A study by Ohemeng et al. (1994) synthesized a series of 2-substituted benzofuran hydroxyamic acids, showing potent in vitro and in vivo 5-lipoxygenase inhibitory activities. These compounds were developed as rigid analogs of simple (benzyloxy)phenyl hydroxamates. The modification of the acyl group with small polar substituents like urea enhanced oral activity, highlighting the therapeutic potential in inflammatory diseases (Ohemeng et al., 1994).

Degradation Studies

  • Electro-Fenton Degradation : The work of Sirés et al. (2007) explored the degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems, indicating the broader application of this chemical structure in environmental science for pollutant degradation. Although not directly related to the specific chemical , this study highlights the relevance of benzofuran derivatives in environmental chemistry (Sirés et al., 2007).

Complex Formation and Interaction Studies

  • Iron(III) Complex-Forming Tendency : A study by Ohkanda et al. (1993) investigated the synthesis of N-hydroxyamide-containing heterocycles, including those related to benzofuran derivatives, and their ability to form complexes with iron(III). This research has implications for understanding the chelating properties of benzofuran derivatives in biochemical systems (Ohkanda et al., 1993).

Novel Fluorescence Probes

  • Development of Novel Fluorescence Probes : Setsukinai et al. (2003) designed and synthesized novel fluorescence probes for detecting reactive oxygen species (ROS), showcasing the application of benzofuran derivatives in developing biochemical tools for research in oxidative stress and related biological processes (Setsukinai et al., 2003).

Synthesis of Benzoxathiol Derivatives

  • Synthesis of 1,3-Benzoxathiol-2-one Derivatives : The research by Konovalova et al. (2020) on synthesizing 1,3-benzoxathiol-2-one derivatives from N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas reveals the chemical versatility of benzofuran-related compounds in creating novel chemical entities with potential applications in materials science and pharmaceutical chemistry (Konovalova et al., 2020).

properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(4-butoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-3-4-13-27-18-11-9-17(10-12-18)24-21(25)23-15-22(2,26)20-14-16-7-5-6-8-19(16)28-20/h5-12,14,26H,3-4,13,15H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAFZGFNZLFLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea

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